DIMBOA glucoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19NO10 |
|---|---|
Molecular Weight |
373.31 g/mol |
IUPAC Name |
(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |
InChI Key |
WTGXAWKVZMQEDA-XFWGRBSCSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Dimboa Glucoside
Upstream Biosynthetic Precursors and Branching from Primary Metabolism
The synthesis of DIMBOA-glucoside originates from an intermediate of the shikimate pathway, highlighting a crucial link between primary and secondary metabolism. nih.gov This connection allows the plant to channel resources from essential amino acid production into defense compound synthesis when needed.
Indole-3-glycerol phosphate (B84403) (IGP) is the primary precursor for the biosynthesis of benzoxazinoids. biorxiv.org This compound stands at a critical metabolic fork, serving as a substrate for both tryptophan synthesis and the production of indole-_derived defense compounds like DIMBOA-glucoside. biorxiv.orgnih.gov The enzyme indole-3-glycerolphosphate synthase (IGPS) catalyzes the formation of IGP from 1-(2-carboxyphenylamino)-l-deoxyribulose-5-phosphate. nih.govwikipedia.org In maize, specific IGPS enzymes, such as IGPS1 and IGPS3, are primarily involved in the biosynthesis of defensive metabolites and their expression can be induced by insect feeding. nih.gov
The benzoxazinoid biosynthesis pathway directly branches from the tryptophan biosynthesis pathway at the level of indole-3-glycerol phosphate. biorxiv.orgkegg.jp In the tryptophan pathway, IGP is typically converted to tryptophan in a multi-step process involving the tryptophan synthase complex. biorxiv.orgwikipedia.org However, for benzoxazinoid synthesis, a dedicated enzyme diverts IGP towards the production of free indole (B1671886), the foundational molecule for DIMBOA. nih.govwikipedia.org This diversion represents a key regulatory point, allowing the plant to balance the metabolic flux between growth (requiring tryptophan) and defense. mdpi.com In maize, this metabolic channeling is further suggested by the differential interactions of IGPS enzymes with the subsequent enzymes of either tryptophan or benzoxazinoid biosynthesis. nih.gov
Core Biosynthetic Pathway Enzymes and Gene Families
The conversion of indole-3-glycerol phosphate to the glucosylated form of DIMBOA involves a series of dedicated enzymes, primarily belonging to the indole-3-glycerol phosphate lyase, cytochrome P450 monooxygenase, and UDP-glucosyltransferase families.
Following the formation of indole in the chloroplasts, the subsequent reactions take place in the endoplasmic reticulum. mdpi.com A series of four sequential hydroxylation and rearrangement reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) to produce the core benzoxazinoid aglycone, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). kegg.jpnih.gov These enzymes belong to the CYP71C subfamily. mdpi.com
The specific enzymes and their proposed functions are:
BX2 (CYP71C1): Catalyzes the conversion of indole to indolin-2-one. pnas.org
BX3 (CYP71C2): Converts indolin-2-one to 3-hydroxyindolin-2-one. pnas.org
BX4 (CYP71C4): Catalyzes the hydroxylation and subsequent ring expansion to form 2-hydroxy-1,4-benzoxazin-3-one (HBOA). pnas.org
BX5 (CYP71C3): Performs the final N-hydroxylation of HBOA to yield DIBOA. pnas.org
These CYPs are heme-containing enzymes that play a critical role in the oxidative functionalization of the indole ring, creating the characteristic benzoxazinoid structure. wikipedia.orgnih.gov
| Enzyme | Gene Family | Substrate | Product | Function |
|---|---|---|---|---|
| BX2 | CYP71C1 | Indole | Indolin-2-one | Hydroxylation |
| BX3 | CYP71C2 | Indolin-2-one | 3-hydroxyindolin-2-one | Hydroxylation |
| BX4 | CYP71C4 | 3-hydroxyindolin-2-one | HBOA | Hydroxylation and Ring Expansion |
| BX5 | CYP71C3 | HBOA | DIBOA | N-hydroxylation |
The final step in the core biosynthetic pathway to produce a stable, storable form of the benzoxazinoid is the glucosylation of the DIBOA aglycone. nih.govnih.gov This reaction occurs in the cytoplasm and is catalyzed by UDP-glucosyltransferases (UGTs), specifically BX8 and BX9. mdpi.comnih.gov These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of DIBOA, forming the more stable and less toxic DIBOA-glucoside. nih.govnih.gov This glucosylation is crucial for preventing autotoxicity and allows for the accumulation and storage of benzoxazinoids in the plant cell's vacuole. nih.govkegg.jp Both BX8 and BX9 exhibit high substrate specificity, with a preference for the major benzoxazinoids found in maize. nih.gov The Bx8 gene is part of the benzoxazinoid gene cluster on chromosome 4, while Bx9 is located on a different chromosome. nih.gov
| Enzyme | Enzyme Family | Substrate | Product | Function |
|---|---|---|---|---|
| BX8 | UDP-Glucosyltransferase | DIBOA | DIBOA-glucoside | Glucosylation |
| BX9 | UDP-Glucosyltransferase | DIBOA | DIBOA-glucoside | Glucosylation |
Hydroxylation of Glucosylated Intermediates by Dioxygenases (e.g., BX6)
The biosynthetic pathway to DIMBOA-Glc proceeds from the precursor 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), which is stabilized through glucosylation to form DIBOA-Glc by the UDP-glucosyltransferases BX8 and BX9. scielo.brmdpi.com This glucosylated intermediate, DIBOA-Glc, is the specific substrate for the next enzymatic step. nih.govresearchgate.netnih.gov
A crucial hydroxylation reaction is catalyzed by the enzyme BENZOXAZINLESS6 (BX6), a 2-oxoglutarate-dependent dioxygenase (2ODD). scielo.brnih.govnih.gov BX6 specifically hydroxylates DIBOA-Glc at the C-7 position of the aromatic ring. nih.govnih.gov This reaction yields 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside (TRIBOA-Glc). nih.govresearchgate.net It is noteworthy that the enzyme BX6 does not act on the aglucone DIBOA, highlighting the importance of the glucosyl moiety for substrate recognition. nih.govresearchgate.net In maize, the gene encoding BX6 has been identified through transposon tagging, and mutations in this gene lead to the accumulation of DIBOA-Glc. nih.gov
The kinetic properties of BX6 have been characterized, revealing a high catalytic efficiency. nih.gov Although BX6 utilizes a glucosylated substrate, which is often associated with vacuolar localization, studies have indicated that BX6 is localized in the cytoplasm. nih.govresearchgate.netnih.gov
| Enzyme | Substrate | Product | Cellular Location |
| BX6 | DIBOA-Glc | TRIBOA-Glc | Cytoplasm |
O-Methylation Steps Catalyzed by Methyltransferases (e.g., BX7)
Following the hydroxylation step, the newly formed TRIBOA-Glc undergoes O-methylation. This reaction is catalyzed by the O-methyltransferase (OMT) BX7. scielo.brnih.gov BX7 facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of TRIBOA-Glc. nih.gov This methylation results in the formation of DIMBOA-Glc, the final product of this core biosynthetic pathway in maize. nih.govresearchgate.netnih.gov
Similar to BX6, the BX7 enzyme has been isolated and characterized, with studies determining its kinetic parameters. nih.govresearchgate.netnih.gov The expression of both Bx6 and Bx7 genes is highest in seedling tissues, which correlates with the accumulation of DIMBOA-Glc during early plant development. nih.govnih.gov Both genes are located on the short arm of chromosome 4 in maize, within a cluster of other benzoxazinoid biosynthesis genes. nih.govnih.gov
| Enzyme | Substrate | Product | Function |
| BX7 | TRIBOA-Glc | DIMBOA-Glc | O-methylation |
Downstream Metabolism and Derivatization of DIMBOA Glucoside
DIMBOA-Glc is not always the terminal compound in the benzoxazinoid pathway. It can be further modified to produce a variety of other related glucosides with potentially enhanced defensive properties.
Conversion to 2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc)
A significant downstream modification of DIMBOA-Glc is its conversion to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc). nih.govnih.gov This conversion involves the methylation of the 4-hydroxyl group of DIMBOA-Glc. nih.gov The accumulation of HDMBOA-Glc can be induced by various stresses, including herbivory and fungal infection, suggesting its role as an inducible defense compound. nih.govnih.gov In maize, while DIMBOA-Glc is often the major benzoxazinoid in young, undamaged leaves, HDMBOA-Glc can become the dominant form under attack. nih.gov
Involvement of Specific O-Methyltransferases (e.g., BX10, BX11, BX12)
The methylation of DIMBOA-Glc to HDMBOA-Glc is catalyzed by a set of specific O-methyltransferases. nih.govdb-thueringen.de In maize, a cluster of three homologous genes, Bx10, Bx11, and Bx12, located on chromosome 1, have been identified to encode enzymes with this activity. oup.comoup.comnih.gov These enzymes facilitate the S-adenosyl-L-methionine-dependent methylation of DIMBOA-Glc. nih.gov
Interestingly, the expression of these genes can be differentially regulated. For instance, Bx12 expression can be constitutive, while the expression of Bx10 and Bx11 is strongly induced by insect feeding. oup.comchimia.ch Another O-methyltransferase, BX14, also possesses the ability to convert DIMBOA-Glc to HDMBOA-Glc, providing functional redundancy. oup.comoup.com
| Enzyme | Function | Regulation |
| BX10 | Converts DIMBOA-Glc to HDMBOA-Glc | Inducible by herbivory |
| BX11 | Converts DIMBOA-Glc to HDMBOA-Glc | Inducible by herbivory |
| BX12 | Converts DIMBOA-Glc to HDMBOA-Glc | Constitutively expressed |
| BX14 | Converts DIMBOA-Glc to HDMBOA-Glc | Constitutively expressed |
Formation of Other Methoxylated and Dimethoxylated Glucosides (e.g., DIM2BOA-Glc)
The metabolic pathway can branch further to produce other methoxylated derivatives. One such compound is 2-(2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one)-β-d-glucopyranose (DIM2BOA-Glc). nih.gov The formation of DIM2BOA-Glc involves an additional hydroxylation and methylation at the C-8 position of the benzoxazinoid ring. nih.gov
The biosynthesis of DIM2BOA-Glc from DIMBOA-Glc is initiated by the 2-oxoglutarate-dependent dioxygenase BX13, which converts DIMBOA-Glc to 2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one glucoside (TRIMBOA-Glc). nih.govresearchgate.netmdpi.com Subsequently, the O-methyltransferase BX7, which is also involved in the formation of DIMBOA-Glc, catalyzes the methylation of TRIMBOA-Glc to produce DIM2BOA-Glc. nih.govresearchgate.netresearchgate.net DIM2BOA-Glc can then be further methylated by BX14 to form 2-hydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one glucoside (HDM2BOA-Glc). nih.govresearchgate.net
Intracellular Compartmentalization and Storage of this compound
To prevent autotoxicity, plants sequester these defensive compounds. DIMBOA-Glc and other benzoxazinoid glucosides are stored in the cell vacuole. nih.govoup.comchimia.chsapub.org This compartmentalization separates the stable, inactive glucosides from the β-glucosidases that can activate them. scielo.brchimia.ch These activating enzymes are located in other cellular compartments such as the plastids, cytosol, and cell walls. scielo.brchimia.ch Upon tissue damage, for example, during herbivory, the cellular compartments are disrupted, bringing the glucosides into contact with the glucosidases. oup.comresearchgate.net This leads to the cleavage of the glucose moiety and the release of the unstable and toxic aglucone, DIMBOA. oup.comsapub.org
Vacuolar Storage of Glucosylated Forms
To prevent autotoxicity to the plant, the bioactive aglucones are converted into their stable glucoside forms. Specifically, DIMBOA is found in the plant primarily as this compound nih.gov. This glucosylated form is then transported and sequestered within the cell vacuole nih.govfrontiersin.orgresearchgate.net. This storage strategy effectively separates the stable, non-toxic glucoside from the activating enzymes, which are located in other cellular compartments frontiersin.orgresearchgate.net. This compartmentalization is a key feature of the plant's chemical defense system, ensuring that the toxic aglucone is only released upon tissue damage.
Subcellular Localization of Biosynthetic Enzymes
The biosynthetic pathway of this compound is a prime example of metabolic channeling, with different enzymatic steps occurring in distinct subcellular locations. This spatial organization allows for efficient synthesis and transport of intermediates.
The initial steps of the pathway occur in the plastids , where the enzyme BX1, a tryptophan synthase α-subunit homolog, catalyzes the formation of indole from indole-3-glycerol phosphate scielo.br. The subsequent four steps, the conversion of indole to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), are catalyzed by four cytochrome P450 monooxygenases (BX2 to BX5) located in the endoplasmic reticulum researchgate.net.
Following the synthesis of DIBOA, the pathway continues in the cytoplasm . Here, DIBOA is first glucosylated to DIBOA-glucoside by the UDP-glucosyltransferases BX8 and BX9 nih.govscielo.br. The conversion of DIBOA-glucoside to DIMBOA-glucoside involves two final cytoplasmic enzymes. First, the 2-oxoglutarate-dependent dioxygenase BX6 hydroxylates DIBOA-glucoside at the C-7 position to produce 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (TRIBOA-glc) scielo.brnih.gov. Subsequently, the O-methyltransferase BX7 catalyzes the methylation of TRIBOA-glc to yield the final product, DIMBOA-glucoside scielo.brnih.govmdpi.com.
Table 1: Subcellular Localization of Enzymes in this compound Biosynthesis
| Enzyme | Function | Subcellular Location |
| BX1 | Indole synthesis | Plastids |
| BX2-BX5 | DIBOA synthesis | Endoplasmic Reticulum |
| BX8, BX9 | Glucosylation of DIBOA | Cytoplasm |
| BX6 | Hydroxylation of DIBOA-glucoside | Cytoplasm |
| BX7 | Methylation of TRIBOA-glucoside | Cytoplasm |
Enzymatic Activation and Degradation of this compound
The stable and non-toxic this compound stored in the vacuole represents a latent defense. Its activation into a potent defensive compound is triggered by external stimuli, such as herbivore feeding or pathogen attack, which disrupt the cellular integrity.
Hydrolysis by Plant β-Glucosidases upon Tissue Disruption
When plant tissues are damaged, the physical separation between this compound in the vacuole and β-glucosidases in other cellular compartments is compromised frontiersin.orgresearchgate.net. In maize, these β-glucosidases are primarily located in the plastids and cytoplasm researchgate.net. This co-localization allows for the rapid enzymatic hydrolysis of the glucose moiety from this compound nih.gov. This process is a critical activation step in the plant's defense mechanism.
Formation of Aglucones (DIMBOA) and Subsequent Degradation Products (e.g., MBOA)
The enzymatic hydrolysis of this compound releases the unstable and biologically active aglucone, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) nih.gov. DIMBOA is a potent toxin and antifeedant to a wide range of herbivores and pathogens.
However, DIMBOA itself is a transient molecule. In aqueous environments and in the soil, it undergoes further degradation nih.govmdpi.com. The primary and most well-documented degradation product of DIMBOA is 6-methoxy-2-benzoxazolinone (MBOA) nih.govfrontiersin.orgmdpi.com. The formation of MBOA from DIMBOA is a spontaneous process that occurs rapidly after the aglucone is released mdpi.commdpi.com.
Ecological Roles and Functional Aspects of Dimboa Glucoside
Plant Defense Mechanisms Against Herbivory
Benzoxazinoids, including DIMBOA and its derivatives, are integral to plant defense strategies, acting as both constitutive and inducible deterrents and toxins against herbivores wikipedia.org.
Constitutive Defensive Role of DIMBOA Glucoside
DIMBOA-Glc is constitutively present in plants, meaning it is present even in the absence of herbivore attack wikipedia.org. Its concentration is typically highest in younger plant tissues, such as seedlings, and tends to decrease as the plant matures researchgate.netebi.ac.ukwikipedia.orgscispace.com. This constitutive presence provides a baseline level of defense, deterring or harming herbivores that encounter the plant wikipedia.org. For instance, etiolated maize seedlings are known for their high DIMBOA content, contributing to their taste and defense ebi.ac.ukwikipedia.org.
Inducible Defense Responses Triggered by Herbivore Feeding
In response to herbivore feeding, plants can further enhance their defense by increasing the production or modifying existing benzoxazinoids. Herbivory can trigger the methylation of DIMBOA-Glc to form 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) researchgate.netebi.ac.ukwikipedia.orgbiorxiv.orgoup.comoup.commdpi.com. HDMBOA-Glc is often considered more toxic or to degrade more rapidly than DIMBOA, thus amplifying the plant's defense researchgate.netwikipedia.orgoup.comoup.com. This process is described as "defense priming," allowing the plant to respond more robustly to subsequent herbivore attacks researchgate.net.
Direct and Indirect Impacts on Insect Herbivores
DIMBOA exerts its defensive effects through various mechanisms, directly impacting insect physiology and behavior, and indirectly influencing their interactions with the plant.
Effects on Digestive Physiology (e.g., Protease Inhibition)
A significant mode of action for DIMBOA is its interference with insect digestive physiology, particularly by inhibiting key digestive enzymes. DIMBOA has been shown to inhibit proteases such as trypsin and chymotrypsin, which are essential for protein digestion in insects biorxiv.orgscispace.comnih.govresearchgate.net. Additionally, it can inhibit carboxypeptidases and aminopeptidase (B13392206) nih.gov. By reducing the activity of these proteases, DIMBOA impairs the insect's ability to digest proteins, leading to reduced digestibility and lower efficiency in converting ingested food into biomass scispace.comnih.govresearchgate.net. While DIMBOA generally inhibits digestive enzymes, some studies indicate it may paradoxically increase elastase-like activity in short-term feeding assays nih.gov.
Table 1: Impact of DIMBOA on Insect Digestive Proteases
| Enzyme Class | Effect of DIMBOA | Primary Role in Digestion |
| Trypsin | Inhibition | Protein digestion |
| Chymotrypsin | Inhibition | Protein digestion |
| Carboxypeptidases | Inhibition | Protein digestion |
| Aminopeptidase | Inhibition | Protein digestion |
| Elastase-like | Increased (short-term) | Protein digestion |
Interference with Insect Detoxification Enzymes (e.g., Esterases, GSTs)
Insects possess detoxification enzyme systems, such as esterases and glutathione (B108866) S-transferases (GSTs), to metabolize and neutralize plant toxins and xenobiotics. DIMBOA can interfere with these crucial defense mechanisms researchgate.netnih.gov. In vitro studies have shown DIMBOA to inhibit esterase activity with an IC50 of approximately 33 µM researchgate.netnih.gov. In vivo experiments with the aphid Rhopalosiphum padi, DIMBOA in the diet inhibited esterase activity by 50-75% researchgate.netnih.gov. Similarly, DIMBOA demonstrated an inhibitory effect on GSTs, albeit to a lesser extent, with approximately 30% inhibition observed at higher concentrations researchgate.netnih.gov. By inhibiting these enzymes, DIMBOA can render insects more susceptible to other toxic compounds and insecticides that rely on these pathways for detoxification researchgate.netnih.gov.
Conversely, some research indicates that DIMBOA can also induce certain detoxification enzymes, such as cytochrome P450 and GSTs, in specific insect species psu.edunih.govpreprints.org. This dual effect might depend on the insect species, the concentration of DIMBOA, and the specific enzyme system involved. For instance, Spodoptera frugiperda larvae have evolved UDP-glycosyltransferases (UGTs), particularly SfUGT33F28, which detoxify DIMBOA by re-glucosylation into a non-toxic form preprints.orgnih.gov.
Table 2: DIMBOA's Effect on Insect Detoxification Enzymes in Rhopalosiphum padi
| Enzyme Type | In Vitro Effect (IC50) | In Vivo Effect (Concentration Tested) | Potential Consequence for Insect |
| Esterases | 33 µM | 50-75% inhibition (0.5-4 mM) | Increased vulnerability to toxins |
| Glutathione S-transferases | Slight inhibition | ~30% inhibition (higher concentrations) | Reduced detoxification capacity |
Growth Inhibition and Antifeedant Activity
DIMBOA exhibits significant antifeedant properties, deterring insects from feeding on treated plants scispace.comnih.govscielo.br. This deterrence can manifest as reduced food consumption or avoidance of DIMBOA-containing plants altogether scispace.comnih.gov. Beyond simply deterring feeding, DIMBOA can also directly inhibit insect growth and development. For example, diets containing 1 mg/g of DIMBOA were shown to inhibit growth and prolong larval development in the Asian corn borer, Ostrinia furnacalis nih.gov. Larvae of Sesamia nonagrioides fed DIMBOA-containing diets showed reduced relative growth rates and efficiency of food conversion scispace.comnih.gov.
The impact of DIMBOA can vary between insect species. While Spodoptera exigua larvae exhibited reduced biomass gain and prolonged development when fed DIMBOA-treated diets, Spodoptera frugiperda, a specialist on grasses like maize, appeared less affected and, in some cases, was even stimulated by DIMBOA scispace.comnih.gov. Aphids, such as Rhopalosiphum padi and Sitobion avenae, also demonstrate increased mortality or reduced performance when exposed to DIMBOA, highlighting its broad-spectrum activity against piercing-sucking insects as well nih.govscielo.brresearchgate.net.
Table 3: Growth and Feeding Effects of DIMBOA on Insect Larvae
| Insect Species | Effect Observed | Concentration/Condition | Reference |
| Ostrinia furnacalis | Growth inhibition, extended larval development | 1 mg/g DIMBOA in artificial diet | nih.gov |
| Increasing antifeedant effects | Up to 0.8 mg/g in choice assays | nih.gov | |
| Sesamia nonagrioides | Reduced relative growth rate, reduced efficiency of food conversion | DIMBOA-containing diet (long-term feeding) | scispace.comnih.gov |
| Spodoptera exigua | Reduced biomass gain, prolonged development | DIMBOA-containing diet | scispace.com |
| Spodoptera frugiperda | Less affected or stimulated by DIMBOA | DIMBOA-containing diet | scispace.comnih.gov |
| Rhopalosiphum padi | Increased mortality, reduced performance | DIMBOA in artificial diet | nih.gov |
| Sitobion avenae | Suppressed growth, prolonged egg to larval stage | DIMBOA-glucoside in wheat | researchgate.net |
Compound List:
This compound (DIMBOA-Glc): The inactive, stored form of DIMBOA.
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one): The active aglycone released upon hydrolysis of DIMBOA-Glc.
HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside): A methylated derivative of DIMBOA-Glc, often induced by herbivory.
HDMBOA (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one): The active aglycone of HDMBOA-Glc.
MBOA (6-methoxy-benzoxazolin-2-one): A degradation product of DIMBOA.
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one): Another benzoxazinoid, related to DIMBOA.
Trypsin: A key digestive protease.
Chymotrypsin: A key digestive protease.
Carboxypeptidases: Enzymes that cleave amino acids from the carboxyl end of proteins.
Aminopeptidase: Enzymes that cleave amino acids from the amino end of proteins.
Esterases: Enzymes involved in detoxification and metabolism.
Glutathione S-transferases (GSTs): Enzymes crucial for detoxifying electrophilic compounds.
Cytochrome P450 (P450): A superfamily of enzymes involved in xenobiotic metabolism and detoxification.
UDP-glycosyltransferases (UGTs): Enzymes that conjugate sugars to various molecules, including xenobiotics, for detoxification or transport.
Role in Plant Signaling Pathways (e.g., Callose Deposition)
DIMBOA and its glucoside form are involved in plant signaling that primes or activates defense responses. Specifically, DIMBOA has been shown to signal for callose deposition in sieve elements, a defense mechanism particularly important against aphid feeding ceon.rsresearchgate.netnih.gov. This callose deposition can enhance plant resistance to piercing-sucking insects chimia.ch. The signaling pathway is thought to involve DIMBOA's role in cytokinin degradation, potentially acting as an electron acceptor for apoplastic cytokinin dehydrogenase. This process can lead to a decline in cytokinins and an increase in abscisic acid (ABA), thereby priming callose deposition in an ABA-dependent manner ceon.rs. Plants deficient in benzoxazinoid production (e.g., bx1 mutants) exhibit reduced callose accumulation compared to plants capable of producing these compounds ceon.rsnih.gov. Furthermore, while DIMBOA and DIMBOA-Glc treatments induce significant callose deposition in wild-type plants, the methylated derivative HDMBOA-Glc has no such effect, indicating specificity in the signaling pathway researchgate.net.
Specialized Herbivore Adaptations and Detoxification Strategies
Insects have evolved sophisticated mechanisms to overcome the defensive arsenal (B13267) of plants, including the benzoxazinoids like this compound. These adaptations are critical for the survival and success of herbivorous pests on plants that produce these compounds.
Insect-Mediated Glucosylation and Stereochemical Modifications (e.g., (2S)-DIMBOA-Glucoside Formation)
A primary detoxification strategy employed by many insect herbivores is the re-glucosylation of toxic aglycones. In the case of DIMBOA, insects, such as the fall armyworm (Spodoptera frugiperda), utilize UDP-glucosyltransferases (UGTs) to attach a glucose molecule to DIMBOA sakura.ne.jpmdpi.comnih.govscite.ainih.govtandfonline.com. Crucially, this glucosylation often involves a stereochemical inversion, converting the plant-derived (2R)-DIMBOA-Glc into (2S)-DIMBOA-Glc nih.govscite.ainih.govtandfonline.commpg.deu-tokyo.ac.jp. This stereospecific modification renders the resulting glucoside inert to the plant's β-glucosidases, which are still active in the insect gut and would otherwise cleave the glucoside to release the toxic aglycone sakura.ne.jpmdpi.comnih.govscite.ainih.govmpg.deu-tokyo.ac.jp. This re-glucosylation process is a major detoxification mechanism that allows insects to tolerate and metabolize DIMBOA sakura.ne.jpmdpi.comscite.ai.
pH-Dependent Hydrolysis in Insect Gut Lumen
The highly alkaline pH (often around pH 10) found in the midgut lumen of many lepidopteran larvae plays a significant role in mitigating the toxicity of plant defense compounds u-tokyo.ac.jpmpg.de. This alkaline environment can inhibit the activity of plant-derived β-glucosidases, thereby reducing the release of toxic aglycones from their glucosylated precursors sakura.ne.jpu-tokyo.ac.jpmpg.de. For instance, the alkaline midgut lumen of Spodoptera frugiperda can reduce plant β-glucosidase activity by over 80%, significantly limiting the liberation of toxic DIMBOA sakura.ne.jpu-tokyo.ac.jp. This physiological adaptation may pre-dispose insects with alkaline guts to feed on plants protected by such chemical defenses sakura.ne.jpu-tokyo.ac.jp.
Sequestration and Further Metabolism by Insects
Beyond direct detoxification, some insects can sequester plant metabolites for their own defense or further metabolize them. While sequestration of intact DIMBOA-Glc is not widely reported as a primary strategy for this specific compound, insects do metabolize it into various forms elifesciences.orgfrontiersin.org. For example, DIMBOA can be reduced to the less toxic lactam HMBOA or spontaneously degrade to MBOA. These metabolites, along with DIMBOA itself, can then be further modified, often through glucosylation, to facilitate excretion mdpi.comnih.govelifesciences.orgresearchgate.netoup.com. The western corn rootworm (Diabrotica virgifera), for instance, converts MBOA into MBOA-Glc and uses it to repel nematodes elifesciences.orgoup.com. The excretion of these glucosylated products, such as (2S)-DIMBOA-Glc and MBOA-Glc, via frass is a common route for eliminating detoxified compounds sakura.ne.jpmdpi.comnih.gov.
Interactions with Plant Pathogens (Fungi and Bacteria)
This compound and its aglucone are not only effective against herbivores but also contribute to plant defense against microbial pathogens. Their presence in plant tissues can inhibit the growth and proliferation of various fungi and bacteria.
Antimicrobial Properties of this compound and its Aglucones
DIMBOA and its aglucones exhibit significant antimicrobial properties against a range of plant pathogens glpbio.commdpi.commdpi.comwur.nlnih.govresearchgate.net. Studies have demonstrated that DIMBOA possesses growth-inhibitory effects against bacteria such as Ralstonia solanacearum, Staphylococcus aureus, and Escherichia coli, as well as fungi like Aspergillus flavus and Candida albicans glpbio.commdpi.commdpi.comwur.nlnih.gov. For example, DIMBOA showed antibacterial activity against R. solanacearum with minimum inhibitory concentrations (MICs) of 200 mg/L glpbio.comnih.gov. While the aglucone DIMBOA is potent, the glucosylated form, DIMBOA-Glc, generally exhibits very limited antimicrobial activity (MIC >1000 µg mL⁻¹) wur.nl. This suggests that the release of the aglycone upon tissue damage is critical for its antimicrobial efficacy. DIMBOA has also been shown to suppress the production of mycotoxins by fungi like Fusarium graminearum ceon.rs.
Compound List
DIMBOA: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one
This compound (DIMBOA-Glc): (2R)-2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
HDMBOA: 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one
HDMBOA-Glc: 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside
MBOA: 2-methoxy-1,4-benzoxazin-3-one
MBOA-Glc: 3-β-D-Glucopyranosyl-6-methoxy-2-benzoxazolinone
DIBOA: 2,4-dihydroxy-1,4-benzoxazin-3-one
DIBOA-Glc: 2,4-dihydroxy-1,4-benzoxazin-3-one glucoside
BOA: 2-benzoxazolinone (B145934)
HMBOA: 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one
HMBOA-Glc: 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside
Role in Plant Innate Immunity and Induced Resistance
This compound is a key component of a plant's innate immune system, serving as a pre-formed defense compound (phytoanticipin) that is readily available upon tissue damage or pathogen/herbivore attack wikipedia.orgagrosys.frnih.gov. In maize, for instance, this compound is stored in inactive forms within vacuoles and is rapidly converted to its active aglycone, DIMBOA, by β-glucosidases upon cell disruption researchgate.netfrontiersin.orgnih.gov. This rapid activation is critical for mounting an immediate defense response.
Mechanisms of Pathogen Detoxification and Evasion
While this compound and its aglycone DIMBOA act as direct deterrents against many pathogens and herbivores due to their biocidal properties wikipedia.orgmdpi.com, some organisms have evolved mechanisms to detoxify or evade these compounds. Pathogens can potentially detoxify DIMBOA through enzymatic processes. For example, certain soil microorganisms can transform DIMBOA into less toxic or even beneficial compounds researchgate.netmdpi.comtandfonline.comfrontiersin.org. Specifically, DIMBOA can be microbially transformed into 6-methoxybenzoxazolin-2-one (MBOA) in soil researchgate.nettandfonline.com. MBOA itself exhibits allelopathic activity and is more resistant to degradation than DIMBOA researchgate.nettandfonline.com. Further microbial transformations can lead to the formation of stable amino-phenoxazinones like 2-amino-7-methoxy-phenoxazin-3-one (AMPO) tandfonline.commdpi.com.
Insects also employ detoxification strategies. Some insect herbivores, like Mythimna separata (rice armyworm), can detoxify DIMBOA through glucosylation, converting it into various glucosides, which reduces its toxicity and allows them to grow on DIMBOA-containing diets tandfonline.com. Other insects may avoid DIMBOA by altering feeding behavior or by possessing alkaline guts that inhibit the activation of plant chemical defenses nih.govchimia.ch. Conversely, DIMBOA itself can interfere with insect digestive enzymes, such as trypsin and chymotrypsin, thereby reducing nutrient digestibility and larval growth chimia.ch.
Allelopathic Effects in Agroecosystems
This compound and its derivatives are recognized as potent allelochemicals, significantly influencing plant-plant interactions within agroecosystems scispace.comfrontiersin.orgceon.rs. Their presence in crop residues and root exudates contributes to weed suppression and can affect the soil microbial community.
Exudation of this compound from Plant Roots
This compound is released from plant roots into the rhizosphere, the soil zone directly influenced by root secretions nih.govmdpi.comoup.comsapub.org. This exudation is a key mechanism by which plants exert allelopathic effects on neighboring vegetation and interact with soil microbes. Studies in maize have shown that root exudates contain significant levels of this compound and its aglycone DIMBOA nih.govoup.com. The concentration of DIMBOA in root exudates can be influenced by various factors, including the plant's genetic makeup, environmental conditions, and the presence of other plant species oup.commdpi.com. For instance, wheat roots have been observed to increase DIMBOA production when exposed to exudates from different species, suggesting a competitive response mdpi.com. The mechanism of root exudation for benzoxazinoids is not fully elucidated, but their presence in the apoplast has been demonstrated mdpi.com.
Suppression of Weed Growth and Germination
The allelopathic properties of this compound and its breakdown products, particularly MBOA, are well-documented for their ability to suppress the growth and germination of weed species researchgate.netscispace.comscielo.org.co. These compounds can inhibit seed germination and root development, thereby reducing weed biomass in agricultural fields scielo.org.co. For example, DIMBOA and MBOA have been shown to inhibit the root growth of Avena fatua (wild oat) scielo.org.co. Wheat varieties with higher DIMBOA and MBOA concentrations are associated with greater weed suppressive potential scielo.org.counimi.it. The use of allelopathic cover crops, such as rye, which releases DIMBOA and DIBOA, is a recognized strategy for sustainable weed management in agriculture frontiersin.org. Field experiments have demonstrated significant reductions in weed biomass when using crops rich in these allelochemicals .
Soil Transformation and Persistent Allelochemicals
Once released into the soil, this compound undergoes transformation processes, mediated by both spontaneous chemical reactions and microbial activity researchgate.nettandfonline.com. DIMBOA itself is unstable in aqueous solutions and soil, rapidly transforming into MBOA researchgate.nettandfonline.com. MBOA is generally more resistant to degradation than DIMBOA researchgate.nettandfonline.com. Further microbial degradation can lead to the formation of compounds like 2-amino-7-methoxy-phenoxazin-3-one (AMPO) and 2-acetylamino-7-methoxy-phenoxazin-3-one (AAMPO) tandfonline.commdpi.com. These breakdown products, particularly AMPO, can be persistent in the soil, with half-lives extending for several months tandfonline.commdpi.com. The persistence of these metabolites is crucial for the long-term allelopathic effects observed from plant residues. For instance, MBOA's DT50 (time for 50% degradation) is approximately 5.4 days, while AMPO's DT50 is significantly longer at 321.5 days, indicating its persistence tandfonline.com. The allelopathic potential in soil is thus dependent on both the initial benzoxazinoids and their more stable catabolites mdpi.com.
Influences on Plant-Associated Microbial Communities
This compound and its derivatives exert a significant influence on the composition and function of soil and root-associated microbial communities mdpi.comoup.comresearchgate.net. These compounds can act as selective agents, favoring the growth of certain microbes while inhibiting others.
Research has shown that DIMBOA concentrations in root exudates can significantly alter the metatranscriptome of both prokaryotic and fungal communities in the rhizosphere, influencing their taxonomic structure and gene expression oup.com. For example, higher DIMBOA concentrations in exudates have been linked to the enrichment of metabolic pathways associated with plant disease in the rhizosphere oup.com. Conversely, DIMBOA can also attract beneficial rhizobacteria. Pseudomonas putida has shown an affinity for DIMBOA-containing maize root exudates, with increased transcriptional activity in genes related to benzoate (B1203000) catabolism and chemotaxis researchgate.net. This suggests that DIMBOA can play a dual role, potentially suppressing harmful microbes while recruiting beneficial ones.
Structuring of Root Endosphere and Rhizosphere Microbiomes
Root exudates are key drivers in shaping the plant-associated microbiome, and this compound is a significant component of this signaling network. Research indicates that DIMBOA exudation significantly influences the structure and composition of both the rhizosphere and root endosphere bacterial communities oup.comresearchgate.netbiorxiv.orgnih.gov. Studies utilizing maize genotypes with varying DIMBOA exudation levels have demonstrated a clear impact on microbial community β-diversity oup.comresearchgate.netbiorxiv.orgnih.gov. For instance, specific bacterial families such as Ktedonobacteraceae and Xanthomonadaceae have been identified as being significantly affected by DIMBOA oup.comresearchgate.netbiorxiv.orgnih.gov.
Furthermore, DIMBOA's influence extends to the functional capacity of the microbiome. Higher concentrations of DIMBOA in root exudates have been shown to alter the rhizosphere metatranscriptome, leading to an enrichment of metabolic pathways associated with plant disease oup.comresearchgate.netbiorxiv.orgnih.gov. Within the root endosphere specifically, studies have revealed that genotypes exuding higher amounts of DIMBOA tend to have an enrichment of certain bacterial families, including Oxalobacteraceae and Xanthomonadaceae, in their root tissues oup.com. These findings highlight DIMBOA's role as a selective agent, guiding the assembly of distinct microbial communities within and around plant roots.
Table 1: Impact of DIMBOA on Rhizosphere and Root Endosphere Microbial Communities
| Microbial Community Component | Affected Microbial Group/Pathway | Effect of DIMBOA Exudation | Citation(s) |
| Rhizosphere Prokaryotes | Metatranscriptome | Significantly different between genotypes with varying DIMBOA concentrations (P=0.003) | oup.com |
| Rhizosphere Fungi | Metatranscriptome | Significantly different between genotypes with varying DIMBOA concentrations (P=0.01) | oup.com |
| Rhizosphere Bacterial Families | Ktedonobacteraceae | Significantly affected by DIMBOA | oup.comresearchgate.netbiorxiv.orgnih.gov |
| Rhizosphere Bacterial Families | Xanthomonadaceae | Significantly affected by DIMBOA | oup.comresearchgate.netbiorxiv.orgnih.gov |
| Rhizosphere Metabolic Pathways | Pathways associated with disease | Enriched in rhizospheres of plants with higher DIMBOA exudation | oup.comresearchgate.netbiorxiv.orgnih.gov |
| Root Endosphere Bacterial Families | Oxalobacteraceae | Enriched in genotypes exuding more DIMBOA | oup.com |
| Root Endosphere Bacterial Families | Xanthomonadaceae | Enriched in genotypes exuding more DIMBOA | oup.com |
Recruitment of Beneficial Microbes
Beyond structuring microbial communities, DIMBOA acts as a specific chemoattractant for plant-beneficial rhizobacteria. Pseudomonas putida KT2440, a known colonizer of maize roots with plant-growth-promoting traits, has been shown to exhibit taxis towards DIMBOA researchgate.netresearchgate.netplos.orgmdpi.comagrosys.frfrontiersin.org. This attraction is particularly evident during the early, more vulnerable growth stages of maize researchgate.netplos.org.
Research demonstrates that DIMBOA-producing maize roots attract significantly higher numbers of Pseudomonas putida cells compared to roots of DIMBOA-deficient mutant lines researchgate.netplos.org. This targeted recruitment is mediated by DIMBOA inducing specific genes within P. putida related to chemotactic responses, facilitating the bacterium's localization to the root environment researchgate.netresearchgate.netplos.org. This selective attraction mechanism underscores DIMBOA's role in fostering beneficial plant-microbe associations that can contribute to plant health and nutrient acquisition.
Modulation of Microbial Gene Expression
The influence of DIMBOA extends to altering the gene expression patterns of microbes within the rhizosphere. Studies have indicated that DIMBOA can induce increased transcriptional activity in specific genes of recruited beneficial bacteria. For instance, Pseudomonas putida KT2440, upon exposure to DIMBOA, shows upregulated expression of genes involved in benzoate catabolism and chemotaxis researchgate.netresearchgate.net. This transcriptional reprogramming suggests that DIMBOA not only attracts beneficial microbes but also primes them for specific metabolic activities or environmental responses once they reach the root.
Moreover, DIMBOA's impact on the rhizosphere metatranscriptome includes the enrichment of pathways associated with plant disease, implying that DIMBOA can modulate the functional landscape of the microbial community in ways that might influence plant health and disease resistance oup.comresearchgate.netbiorxiv.orgnih.gov. The interaction between DIMBOA and P. putida has also been linked to priming plant defense responses, indicating a complex interplay where the microbe's gene expression is influenced by the plant metabolite, which in turn can affect the plant's own defense status mdpi.com.
Table 2: DIMBOA-induced Gene Expression Changes in Pseudomonas putida
| Microbe | Treatment/Condition | Affected Genes/Pathways | Observed Change | Citation(s) |
| Pseudomonas putida KT2440 | Exposure to DIMBOA | Benzoate catabolism genes | Increased transcriptional activity | researchgate.netresearchgate.net |
| Pseudomonas putida KT2440 | Exposure to DIMBOA | Chemotaxis-related genes | Increased transcriptional activity | researchgate.netresearchgate.net |
Compound List:
this compound (DIMBOA-Glc)
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)
GABA (γ-aminobutyric acid)
MBOA (6-methoxybenzoxazolin-2-one)
DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3-one)
HDMBOA-Glc (N-O-methylated DIMBOA-Glc)
Genetic and Molecular Regulation of Dimboa Glucoside Pathways
Identification and Characterization of Biosynthetic Genes (Bx Gene Family)
The pathway leading to DIMBOA-Glc involves multiple enzymatic transformations, starting from indole-3-glycerol phosphate (B84403) (IGP) and culminating in the O-methylated glucoside. A significant number of genes have been identified and characterized, forming a complex regulatory network.
In maize, the primary steps of DIMBOA-Glc biosynthesis are carried out by genes that form a well-defined biosynthetic gene cluster (BGC), referred to as the "Bx cluster." This cluster, comprising genes such as BX1 through BX5 and BX8, is predominantly located on the short arm of chromosome 4 mdpi.comnih.govbiorxiv.orgresearchgate.net. Specifically, BX1 to BX5 and BX8 are found in a tight cluster on chromosome 4, with BX6 and BX7, which are involved in later steps of DIMBOA-Glc formation, also mapping to the short arm of chromosome 4, albeit more loosely associated with the main cluster nih.govnih.govoup.com.
The Bx gene family encompasses enzymes with diverse catalytic activities, each playing a specific role in the sequential synthesis of DIMBOA-Glc.
BX1: This gene encodes an indole-3-glycerol phosphate lyase, catalyzing the crucial first committed step of the pathway by converting indole-3-glycerol phosphate (IGP) into indole (B1671886) mdpi.comresearchgate.netgenome.jp. As a homolog of the tryptophan synthase α-subunit, BX1 is critical for channeling intermediates from the tryptophan pathway into benzoxazinoid biosynthesis researchgate.netoup.compnas.org. Its expression is developmentally regulated and primarily responsible for the bulk of benzoxazinoid production google.comoup.com.
BX2-BX5: These genes encode four cytochrome P450 monooxygenases that are responsible for the sequential hydroxylation of indole, ultimately leading to the formation of DIBOA researchgate.netmdpi.comresearchgate.netgenome.jp. These genes are clustered on chromosome 4 and are believed to have evolved through gene duplication events researchgate.netgoogle.com.
BX8 and BX9: These genes encode UDP-glucosyltransferases (UGTs) that catalyze the glucosylation of DIBOA to form DIBOA-Glc ceon.rsmdpi.comgenome.jpoup.com. BX8 and BX9 proteins are localized in chloroplasts and cytoplasts mdpi.com. BX9 also participates in the formation of DIMBOA-Glc oup.com.
BX6: This gene encodes a 2-oxoglutarate-dependent dioxygenase (2-ODD) that catalyzes the hydroxylation of DIBOA-Glc into 2,4,7-trihydroxy-1,4-benzoxazin-3(4H)-one-glucoside (TRIBOA-Glc) nih.govoup.comceon.rsmdpi.comgenome.jpmdpi.combiorxiv.org. BX6 is localized in the cytoplasm and, along with BX7, exhibits peak expression in seedling tissues nih.govoup.commdpi.com.
BX7: This gene encodes an O-methyltransferase (OMT) responsible for the methylation of TRIBOA-Glc to yield DIMBOA-Glc nih.govoup.comceon.rsmdpi.comgenome.jpmdpi.combiorxiv.org. Like BX6, BX7 is localized in the cytoplasm and shows highest expression in seedlings nih.govoup.commdpi.com.
BX10, BX11, BX12, and BX14: These O-methyltransferases catalyze the conversion of DIMBOA-Glc to HDMBOA-Glc, often exhibiting functional redundancy biorxiv.orgceon.rsmdpi.comnih.gov. Variations in these genes, such as in BX10c, can lead to significant differences in DIMBOA-Glc and HDMBOA-Glc levels, impacting aphid resistance nih.gov.
BX13: This gene encodes a 2-ODD that converts DIMBOA-Glc to TRIMBOA-Glc ceon.rs.
Table 1: Key Bx Genes in DIMBOA-Glucoside Biosynthesis
| Gene | Enzyme Class | Primary Function | Subcellular Localization | Chromosomal Location (Maize) |
| BX1 | Indole-3-glycerol phosphate lyase | IGP to Indole | Cytoplasmic | Chromosome 4 (cluster) |
| BX2-BX5 | Cytochrome P450 monooxygenases | Indole to DIBOA | Endoplasmic Reticulum | Chromosome 4 (cluster) |
| BX6 | 2-oxoglutarate-dependent dioxygenase (2-ODD) | DIBOA-Glc to TRIBOA-Glc | Cytoplasmic | Chromosome 4 (loosely assoc.) |
| BX7 | O-methyltransferase (OMT) | TRIBOA-Glc to DIMBOA-Glc | Cytoplasmic | Chromosome 4 (loosely assoc.) |
| BX8 | UDP-glucosyltransferase (UGT) | DIBOA to DIBOA-Glc | Chloroplast/Cytoplast | Chromosome 4 (cluster) |
| BX9 | UDP-glucosyltransferase (UGT) | DIBOA to DIBOA-Glc; DIMBOA to DIMBOA-Glc | Chloroplast/Cytoplast | Chromosome 1 |
| BX10-BX12, BX14 | O-methyltransferases (OMTs) | DIMBOA-Glc to HDMBOA-Glc | Not specified | Chromosome 1 (BX10-12), Chromosome 2 (BX14) |
| BX13 | 2-oxoglutarate-dependent dioxygenase (2-ODD) | DIMBOA-Glc to TRIMBOA-Glc | Not specified | Chromosome 2 |
Transcriptional and Post-Transcriptional Regulation
The expression of Bx genes and the accumulation of DIMBOA-Glc are dynamically regulated by various factors, including developmental stage, tissue type, and environmental stimuli.
The Bx genes, particularly BX1, BX6, and BX7, exhibit peak expression in young maize seedlings nih.govoup.comgoogle.com. This expression pattern correlates with the high accumulation of DIMBOA observed in seedlings, which are often more vulnerable to herbivory. While BXs are present in all maize tissues, their concentrations and the relative abundance of specific benzoxazinoids change with plant age and organ. DIMBOA-Glc is predominant in young plants, whereas HDMBOA is more prevalent in older plants and roots ceon.rs. Studies have also indicated that certain Bx genes, such as BX2 through BX5, show higher transcript enrichment in roots compared to leaves, suggesting a greater capacity for DIMBOA biosynthesis in root tissues biorxiv.orgresearchgate.net.
Table 2: Expression Patterns and DIMBOA Accumulation Under Varying Conditions
| Condition | Key Bx Gene Activity/Expression | DIMBOA/DIMBOA-Glc Levels | Citation(s) |
| Young Seedling Stage | High expression of BX1, BX6, BX7 | High accumulation | nih.govoup.comgoogle.com |
| Darkness | Upregulated (implied) | Increased | mdpi.comoup.com |
| Light | Suppressed (implied) | Decreased | google.comoup.com |
| Low Temperature | Differential expression | Decreased | mdpi.com |
| Wounding/Herbivory (e.g., ACB) | Induced (e.g., BX10-12) | Increased | mdpi.comoup.commdpi.comceon.rs |
| Chitosan (B1678972) Treatment | Repressed (downstream of BX1) | Enhanced apoplastic accumulation | oup.com |
| Jasmonic Acid (JA) Treatment | Induced | Stimulated biosynthesis | mdpi.commdpi.comceon.rs |
| 24-epibrassinolide (EBR) | Upregulated | Induced | mdpi.com |
Environmental cues and biotic stresses significantly influence DIMBOA-Glc biosynthesis. The plant hormone jasmonic acid (JA) is a potent inducer, stimulating DIMBOA biosynthesis and promoting the accumulation of HDMBOA-Glc by facilitating the conversion of DIMBOA-Glc mdpi.commdpi.comceon.rs. Similarly, abiotic stresses like darkness lead to increased DIMBOA content, while light may suppress it mdpi.comoup.com. Wounding and herbivore attack, such as by the Asian Corn Borer (ACB), trigger the induction of Bx genes, including BX10, BX11, and BX12, leading to elevated DIMBOA and DIMBOA-Glc levels mdpi.comoup.commdpi.comceon.rs. The defense elicitor chitosan also plays a role, enhancing the apoplastic accumulation of DIMBOA and HDMBOA-Glc while repressing the transcription of genes downstream of BX1 oup.com.
Intriguingly, DIMBOA-Glc and its aglycone DIMBOA can also act as signaling molecules within the plant. DIMBOA has been shown to function as an extracellular signal that mediates transcriptional feedback regulation of the BX pathway oup.comoup.comresearchgate.netnih.gov. When DIMBOA is applied exogenously to maize leaves, it represses the expression of Bx genes. Conversely, BX-deficient mutant lines often display enhanced Bx gene transcription oup.comresearchgate.net. This feedback mechanism suggests a sophisticated regulatory loop where the product of the pathway can modulate its own synthesis, potentially fine-tuning defense responses.
Table 3: Genomic Organization of Key Bx Genes in Maize
| Gene Cluster/Gene | Chromosome Location (Maize) | Associated Genes |
| Bx Cluster (Core) | Chromosome 4 (short arm) | BX1, BX2, BX3, BX4, BX5, BX8 |
| Associated Genes | Chromosome 4 (short arm) | BX6, BX7 (loosely associated with the cluster) |
| Associated Genes | Chromosome 1 | BX9, BX10, BX11, BX12 |
| Associated Genes | Chromosome 2 | BX13, BX14 |
| Total BGC Members | Chromosomes 1, 2, 3, 4, 7, 9, 10 | 26 genes identified |
Compound Name List
DIMBOA glucoside (DIMBOA-Glc)
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
Indole-3-glycerol phosphate (IGP)
Indole
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
DIBOA-glucoside (DIBOA-Glc)
2,4,7-trihydroxy-1,4-benzoxazin-3(4H)-one-glucoside (TRIBOA-Glc)
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc)
2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one glucoside (DIM2BOA-Glc)
2-hydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one glucoside (HDM2BOA-Glc)
Advanced Analytical Methodologies in Dimboa Glucoside Research
Extraction Techniques for DIMBOA Glucoside and its Metabolites
The initial step in the analysis of DIMBOA-glucoside is its extraction from the plant tissue. This process is critical as the recovery of these metabolites can be complex due to their chemical instability and the potential for enzymatic conversion during sample handling. researchgate.net
Traditional extraction methods for benzoxazinoids have included ultrasonication, centrifugation, and stirring in various solvents, which can be time-consuming, sometimes requiring up to 24 hours. researchgate.net Modern techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offer a more efficient alternative with reduced solvent consumption and time requirements. researchgate.netmdpi.com
The efficiency of PLE is influenced by several parameters, most notably temperature and solvent composition. Research has shown that increasing the extraction temperature can significantly improve the extraction efficiency for DIMBOA-glucoside. researchgate.net For instance, using acidified methanol (B129727) (1% acetic acid) as the extraction solvent, a study demonstrated a marked improvement in recovery as the temperature was raised from 50°C to 150°C. researchgate.netresearchgate.net This is attributed to the enhanced solubility and mass transfer of the analyte at higher temperatures. researchgate.net The choice of solvent is also crucial; acidified mixtures of methanol and water are commonly employed to effectively extract these polar glucosides. researchgate.netacs.orgnih.gov
| Extraction Temperature (°C) | Average Recovery (%) | Coefficient of Variation (%) |
|---|---|---|
| 50 | ~65 | 10 |
| 70 | ~55 | 8 |
| 100 | ~80 | 5 |
| 150 | ~95 | 4 |
DIMBOA-glucoside is stored in the plant cell vacuole, physically separated from β-glucosidases located in the plastids. uu.nlresearchgate.net Upon tissue disruption during sample collection and preparation, these enzymes can come into contact with the glucoside, hydrolyzing it to its unstable aglycone, DIMBOA. uu.nl This enzymatic degradation can lead to an inaccurate quantification of the native compound.
To prevent this, a primary strategy is the immediate inactivation of enzymes. This is typically achieved by flash-freezing the plant material in liquid nitrogen at the moment of collection. acs.orgnih.gov The frozen tissue is then ground to a fine powder, still under cryogenic conditions, before being homogenized in a solvent like methanol, which helps to denature the enzymes. nih.gov Some protocols involve mixing powdered samples with a methanol/water mixture containing formic acid, followed by vortexing and centrifugation at low temperatures (e.g., 10°C) to further minimize enzymatic activity. acs.orgnih.gov The stability of benzoxazinoids is a known analytical challenge, and these precautions are essential for obtaining reliable results. researchgate.net
Chromatographic Separation Techniques
Following extraction, chromatographic methods are employed to separate DIMBOA-glucoside from other metabolites in the crude extract.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of DIMBOA-glucoside and its derivatives. researchgate.nettandfonline.comnih.gov The method allows for the separation, identification, and quantification of these compounds in a single analytical run. Typically, a reversed-phase HPLC setup is used, which separates compounds based on their hydrophobicity.
The mobile phase usually consists of a gradient of an aqueous solvent (often water with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile (B52724) or methanol. acs.orgnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. nih.gov Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where benzoxazinoids exhibit strong absorbance, such as 266 nm for DIMBOA-glucoside. tandfonline.comnih.gov
| Parameter | Condition 1 nih.gov | Condition 2 acs.org | Condition 3 tandfonline.com |
|---|---|---|---|
| Column | Merck LiChroCART RP-18e | Acquity BEH C18 | PRP-1 Column |
| Mobile Phase A | 0.3% Formic Acid in Water | 0.1% Formic Acid in Water | Tris/Citric Acid Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid | Methanol/Acetonitrile |
| Elution Type | Gradient | Gradient | Gradient |
| Detection | Diode Array Detector (266 nm) | PDA and QDa Mass Detector | UV Detector (288 nm) |
The choice of column chemistry is critical for achieving optimal separation. The most widely used columns are packed with a C18 (octadecylsilane) stationary phase, which provides excellent retention and resolution for a broad range of benzoxazinoids. acs.orgnih.gov
For particularly challenging separations, such as resolving structurally similar glucosides, alternative column chemistries can be beneficial. For example, research has demonstrated that Biphenyl (B1667301) HPLC columns provide good separation between DIMBOA-glucoside and its 8-methoxylated derivative, DIM₂BOA-glucoside. researchgate.net These compounds are often difficult to resolve chromatographically and may require mass spectrometry for differentiation. researchgate.net The unique π-π interactions offered by the biphenyl phase enhance selectivity for aromatic compounds like benzoxazinoids, enabling their baseline separation and facilitating more accurate, independent quantification. researchgate.net
Spectrometric Characterization and Quantification
While HPLC with UV detection is effective for quantification, mass spectrometry (MS) provides a higher level of sensitivity and structural confirmation. researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool in DIMBOA-glucoside research. ifvcns.rs
For the analysis of glucosides, Electrospray Ionization (ESI) is the preferred ionization technique, as it is a soft ionization method suitable for polar and thermally labile molecules. researchgate.net Studies have shown that ESI offers significantly greater sensitivity for DIMBOA-glucoside compared to other techniques like Atmospheric Pressure Chemical Ionization (APCI). researchgate.net ESI is typically operated in negative ion mode, where DIMBOA-glucoside is detected as the deprotonated molecule [M-H]⁻. researchgate.net
Quantification is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only a specific mass-to-charge ratio (m/z) corresponding to the target analyte. researchgate.net This enhances selectivity and lowers detection limits. For more definitive structural analysis, tandem mass spectrometry (MS/MS) is used. In this technique, the parent ion (e.g., the [M-H]⁻ of DIMBOA-glucoside) is isolated and fragmented, and the resulting product ions are detected, providing a characteristic fragmentation pattern that serves as a structural fingerprint. nih.gov
| Analyte | Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Key MS/MS Transitions |
|---|---|---|---|
| DIMBOA-glucoside | ESI Negative | 372 | Transitions for structural confirmation |
| DIBOA-glucoside | ESI Negative | 342 | Transitions for structural confirmation |
| DIMBOA | ESI Negative | 210 | Transitions for structural confirmation |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-qTOF) for Identification and Absolute Quantitation
Liquid chromatography coupled with mass spectrometry has become an indispensable tool for the analysis of this compound in complex plant extracts. Techniques such as tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-qTOF) offer the sensitivity and selectivity required for both confident identification and precise quantification.
For identification, high-resolution mass spectrometers like qTOF are utilized to determine the accurate mass of the parent ion of this compound, which aids in confirming its elemental composition. shimadzu.com Fragmentation analysis (MS/MS) provides further structural information. In negative ionization mode, this compound typically produces a prominent [M-H]⁻ ion. nih.gov
Absolute quantitation of this compound is commonly achieved using LC-MS/MS systems operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique involves monitoring a specific precursor ion to product ion transition, which provides a high degree of selectivity and sensitivity. nih.gov The selection of appropriate precursor and product ions is critical for the development of a robust quantitative method. For instance, in negative ionization mode, the deprotonated molecule [M-H]⁻ of this compound can be selected as the precursor ion, and characteristic fragment ions are monitored as product ions. While specific transitions are instrument-dependent, a common approach involves the fragmentation of the glycosidic bond.
To achieve absolute quantification, external calibration curves are constructed using purified and certified standards of this compound. researchgate.net These calibration curves are typically prepared over a range of concentrations relevant to the expected levels in the samples being analyzed. researchgate.net For example, calibration curves for benzoxazinoids have been constructed in ranges such as 0.2 to 50 µg/mL. researchgate.net The response of the instrument to the known concentrations of the standard is plotted to generate a linear regression model, which is then used to calculate the concentration of this compound in unknown samples. The use of internal standards can further enhance the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response.
Table 1: Illustrative LC-MS/MS Parameters for Benzoxazinoid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 372.1 | 210.0 | Negative |
| DIBOA glucoside | 342.1 | 180.0 | Negative |
Note: The specific m/z values for precursor and product ions can vary depending on the instrument and analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of natural products, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and stereochemistry of the molecule.
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to identify the different structural motifs of this compound, such as the aromatic protons of the benzoxazinone (B8607429) ring, the methoxy (B1213986) group, and the protons of the glucose moiety. acs.org Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl). acs.org
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete molecular structure. COSY experiments establish the connectivity between neighboring protons, while HSQC correlates directly bonded proton and carbon atoms. acs.org HMBC experiments are particularly crucial as they reveal long-range correlations between protons and carbons (typically over two to three bonds), which helps to connect the different structural fragments, including the linkage of the glucose unit to the aglycone. acs.org
Table 2: ¹H and ¹³C NMR Chemical Shifts for the DIMBOA Aglycone Moiety of DIMBOA-dihexose in D₂O
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 5.64 | 97.5 |
| 3 | - | 167.3 |
| 4a | - | 129.9 |
| 5 | 7.12 | 115.0 |
| 6 | 6.70 | 102.3 |
| 7 | - | 150.8 |
| 8 | 6.64 | 107.1 |
| 8a | - | 144.1 |
| OCH₃ | 3.80 | 55.6 |
Data adapted from a study on multihexose benzoxazinoids. The chemical shifts for the glucose moiety are not included as they can vary depending on the specific glycosylation pattern. acs.org
Challenges in the Analysis of Stereoisomers and Labile Degradation Products
The analysis of this compound and its metabolites is not without its challenges. Two significant hurdles are the potential for stereoisomers and the inherent instability of the aglycone, which leads to the formation of various degradation products.
The presence of stereoisomers can complicate chromatographic separation and quantification. For instance, diastereomers of benzoxazinoid glucosides have been observed to appear over time in solutions of pure compounds. dtu.dk These stereoisomers may exhibit similar mass spectral fragmentation patterns, making their distinction by MS alone difficult. Therefore, high-resolution chromatographic techniques are necessary to achieve baseline separation of such isomers to ensure accurate quantification. The development of chromatographic methods with sufficient resolving power is an ongoing area of research.
Furthermore, this compound is relatively stable; however, upon enzymatic hydrolysis by β-glucosidases, the resulting aglycone, DIMBOA, is labile. nih.govmdpi.com DIMBOA can spontaneously degrade to the more stable benzoxazolinone, 6-methoxy-2-benzoxazolinone (MBOA). nih.govmdpi.com This degradation can occur during sample extraction and analysis, leading to an underestimation of DIMBOA and an overestimation of MBOA. Careful control of extraction conditions, such as temperature and pH, and rapid analysis are crucial to minimize these transformations. The analysis of these degradation products is further complicated by their potential for co-elution with other matrix components, which can interfere with their detection and quantification. researchgate.net The development of analytical methods that can simultaneously and accurately measure both the parent glucoside and its labile degradation products is essential for a complete understanding of benzoxazinoid metabolism and function.
Agricultural Implications and Applications of Dimboa Glucoside Research
Breeding Strategies for Enhanced Crop Resistance
The inherent defensive properties of DIMBOA glucoside have made it a prime target for crop improvement programs. By understanding the genetic and biochemical pathways that govern its production, researchers are developing strategies to breed crops with heightened resistance to a variety of pests.
Development of Insect-Resistant Maize and Wheat Cultivars
DIMBOA and its derivatives act as potent deterrents and toxins to a wide range of insect pests. In maize, higher levels of DIMBOA have been correlated with increased resistance to the European corn borer (Ostrinia nubilalis) and corn leaf aphid (Rhopalosiphum maidis). wisc.edu Research has shown that upon insect feeding, this compound is hydrolyzed to DIMBOA, which can then be converted to even more toxic compounds like 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA). wisc.edu This conversion enhances the plant's defensive capabilities.
Breeding programs can leverage the natural genetic variation in this compound production found within maize and wheat germplasm. Studies have identified quantitative trait loci (QTLs) associated with DIMBOA content, providing molecular markers for selecting promising lines in breeding programs. For instance, a study of 310 maize inbred lines revealed significant genetic variation in DIMBOA content, with some lines exhibiting high levels of resistance to multiple insect pests. nih.govresearchgate.net
| Maize Inbred Line | DIMBOA Content (μg g⁻¹ FW) | Insect Resistance Level |
| ZY19-Jiu1101 | 528.88 | High |
| RX20-1006 | 493.40 | High |
| T58 | 8.66 | Low |
This table presents a selection of maize inbred lines with varying DIMBOA content and their corresponding insect resistance levels. Data sourced from a study on genetic variation in maize. nih.govresearchgate.net
In wheat, the role of this compound in aphid resistance is also well-documented. While constitutive levels of the compound may not always directly correlate with resistance, the plant's ability to rapidly increase DIMBOA levels upon aphid feeding is a key defensive response. ahdb.org.uk Furthermore, DIMBOA-Glc has been shown to induce callose deposition in wheat leaves, a physical barrier that can impede aphid feeding. nih.gov
Selection for Elevated this compound Content
Conventional and marker-assisted selection (MAS) are key strategies for developing crop cultivars with elevated this compound levels. By identifying the genes responsible for the biosynthesis of this compound, breeders can more efficiently select for plants with enhanced defensive capabilities. The Bx gene cluster in maize, for example, controls the production of these defensive compounds. Natural variation within these genes can be exploited to increase this compound concentrations in elite cultivars.
Research has demonstrated a wide range in DIMBOA content among different maize genotypes, indicating a strong genetic basis for this trait. For example, highly insect-resistant maize genotypes have been found to have DIMBOA content ranging from 402.74 to 528.88 μg g⁻¹ fresh weight, while susceptible genotypes have significantly lower concentrations. nih.govresearchgate.net This information is invaluable for breeders aiming to enhance pest resistance through targeted selection.
Sustainable Weed Management Approaches
The allelopathic properties of benzoxazinoids, including DIMBOA, offer a promising avenue for sustainable weed management, reducing the reliance on synthetic herbicides.
Utilization of Allelopathic Cover Crops and Varieties
Cover crops that produce significant amounts of benzoxazinoids, such as cereal rye (Secale cereale), can effectively suppress the growth of various weeds. cambridge.org When these cover crops are terminated and left as a mulch on the soil surface, they release allelochemicals, including DIMBOA and its degradation product MBOA (6-methoxy-2-benzoxazolinone), which can inhibit the germination and growth of susceptible weed species. nih.gov This approach not only helps in weed control but also improves soil health and reduces erosion.
Studies have shown that rye cover crops can significantly reduce the density and biomass of common agricultural weeds. For example, research has demonstrated that in the absence of herbicides, a rye cover crop can reduce early-season broadleaf and grassy weed populations by 44%–72% and 43%–88%, respectively. cdnsciencepub.com The effectiveness of weed suppression is often linked to the amount of biomass produced by the cover crop and the concentration of allelochemicals released.
| Weed Species | Weed Suppression Rate by Rye Cover Crop |
| Common Lambsquarters (Chenopodium album) | >90% reduction in biomass |
| Redroot Pigweed (Amaranthus retroflexus) | >90% suppression of emergence |
| Large Crabgrass (Digitaria sanguinalis) | 42% reduction |
| Common Ragweed (Ambrosia artemisiifolia) | >90% reduction in biomass |
This table illustrates the weed suppression efficacy of cereal rye cover crops on various weed species, as reported in agricultural studies. scirp.org
Understanding Soil Dynamics of Benzoxazinoid Allelochemicals
The persistence and efficacy of benzoxazinoid allelochemicals in the soil are influenced by various factors, including soil type, microbial activity, and environmental conditions. Understanding these dynamics is crucial for optimizing their use in weed management. Upon release into the soil, DIMBOA can be degraded by soil microorganisms. One of its degradation products, 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), has been identified as a more stable and persistent allelochemical in the soil. scirp.orgmdpi.com
The half-life of DIMBOA in soil is relatively short, while its degradation product MBOA is more resistant to biodegradation. scirp.orgmdpi.com This transformation in the soil can have significant implications for the long-term weed suppressive effects of cover cropping with benzoxazinoid-producing plants. Research into these soil dynamics will help in developing strategies to enhance the stability and efficacy of these natural herbicides.
Development of Novel Biopesticides and Antibacterial Agents
The biocidal properties of DIMBOA and its derivatives extend beyond insect and weed control, showing potential for the development of novel biopesticides and antibacterial agents to combat plant diseases.
Research has demonstrated that DIMBOA exhibits significant antibacterial activity against a range of plant pathogens. For instance, studies have evaluated its efficacy against Ralstonia solanacearum, the bacterium responsible for bacterial wilt in many crops. The minimum inhibitory concentration (MIC) of DIMBOA against this pathogen has been determined, providing a baseline for its potential use as a bactericide. mdpi.comnih.gov
Furthermore, DIMBOA has shown inhibitory effects against various fungi, suggesting its potential as a broad-spectrum biopesticide. cdnsciencepub.com The development of formulations based on DIMBOA or its more stable derivatives could provide farmers with new, environmentally friendly tools for disease management.
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) (mg/L) |
| Ralstonia solanacearum | DIMBOA | 200 |
| Ralstonia solanacearum | CDHB (6-chloro-2-benzoxazolinone) | 100 |
| Ralstonia solanacearum | MBT (2-mercaptobenzothiazole) | 50 |
| Ralstonia solanacearum | BOA (2-benzoxazolinone) | 300 |
This table shows the minimum inhibitory concentrations of DIMBOA and its derivatives against the plant pathogenic bacterium Ralstonia solanacearum. mdpi.comnih.govresearchgate.net
The exploration of this compound and its related compounds continues to unveil their multifaceted roles in plant defense and their potential applications in agriculture. From breeding more resilient crops to developing sustainable pest and weed management strategies, the study of this remarkable natural chemical holds the key to a more productive and environmentally conscious future for farming.
Exploration of this compound Derivatives as Lead Compounds
The study of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) has paved the way for exploring its naturally occurring derivatives as lead compounds for developing new crop protection agents and pest-resistant plant varieties. These derivatives often exhibit enhanced or specialized biological activity compared to the parent molecule, making them promising candidates for agricultural applications.
Key derivatives that have garnered scientific interest include 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) and 2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one glucoside (DIM2BOA-Glc). chimia.ch In maize, the conversion of DIMBOA-Glc to its methylated derivative, HDMBOA-Glc, is a critical defense response that is induced upon herbivory or fungal infection. chimia.chnih.gov This induced accumulation suggests a specialized and potent role in plant defense. nih.gov
Research has demonstrated that these derivatives can be more effective against certain pests. For instance, artificial diet assays have shown that HDMBOA-Glc is significantly more toxic to the corn leaf aphid (Rhopalosiphum maidis) than DIMBOA-Glc. nih.gov Similarly, HDMBOA is considered more toxic to some caterpillar species than DIMBOA. scielo.br The increased efficacy of these derivatives is linked to their chemical properties and interaction with insect physiology. mdpi.com This enhanced bioactivity makes them valuable models for the development of novel bio-insecticides or for targeted breeding programs aimed at enhancing their natural production in crops.
The exploration of these compounds as leads involves several research avenues:
Selective Breeding: Identifying the genetic pathways, such as the O-methyltransferases (e.g., Bx10, Bx11, Bx12) responsible for converting DIMBOA-Glc to HDMBOA-Glc, allows breeders to select for crop varieties with enhanced defensive capabilities. chimia.ch
Biopesticide Development: The chemical structures of highly active derivatives like HDMBOA-Glc can serve as templates for synthesizing new, effective, and potentially biodegradable pesticides.
Understanding Detoxification: Studying how specialist insects handle these compounds provides insights into mechanisms of resistance, which is crucial for managing the long-term effectiveness of both natural and synthetic crop protection strategies. researchgate.net
Comparative Toxicity of DIMBOA-Glc and its Derivative HDMBOA-Glc
| Compound | Target Pest | Observed Effect | Reference |
|---|---|---|---|
| DIMBOA-Glc | Corn Leaf Aphid (Rhopalosiphum maidis) | No significant reduction in survival or progeny at 2 mM concentration in an artificial diet. nih.gov | nih.gov |
| HDMBOA-Glc | Corn Leaf Aphid (Rhopalosiphum maidis) | Significantly reduced aphid survival and progeny production at 2 mM concentration in an artificial diet. nih.gov | nih.gov |
| HDMBOA-Glc | Chewing Herbivores (Caterpillars) | Considered more toxic than DIMBOA and associated with increased resistance. scielo.brmdpi.com | scielo.brmdpi.com |
Impact on Crop Protection Strategies
The presence and metabolism of this compound and its derivatives in crops have a tangible impact on integrated pest management and general crop protection strategies. Beyond their direct role as defense compounds, they can interact with commercial agrochemicals, influencing their efficacy and the plant's tolerance to them.
Interactions with Agrochemicals (e.g., Herbicides, Insecticides)
The interplay between endogenous plant defense chemicals like DIMBOA-Glc derivatives and externally applied agrochemicals is a critical factor in agricultural productivity. These interactions can be synergistic, antagonistic, or metabolic, affecting both the crop and the target pests or weeds.
Herbicides:
A well-documented interaction exists between DIMBOA and the triazine class of herbicides, particularly atrazine. The resistance of maize to atrazine is, in part, attributed to the non-enzymatic detoxification of the herbicide by DIMBOA. mdpi.comjournals.co.za Research has established a positive correlation between the concentration of DIMBOA in maize inbred lines and their tolerance to atrazine. tandfonline.com The mechanism involves a nucleophilic attack by DIMBOA that results in the hydroxylation of atrazine, rendering it non-toxic to the plant. journals.co.za This inherent detoxification pathway means that maize varieties with naturally high levels of DIMBOA are better equipped to withstand atrazine application, reducing the risk of crop injury. journals.co.zatandfonline.com
Insecticides:
The interaction between benzoxazinoids and synthetic insecticides is more complex and can lead to varied outcomes. Research has shown that DIMBOA can sometimes interfere with the effectiveness of certain insecticides. For example, one study found that DIMBOA in maize seedlings decreased the efficiency of deltamethrin, a pyrethroid insecticide, when used to control the aphid Sitobion avenae. ceon.rs
Conversely, the biochemical effects of DIMBOA on insect physiology may also enhance their susceptibility to other chemical treatments. DIMBOA has been found to inhibit detoxification enzymes within aphids, such as esterases and glutathione (B108866) transferases. ceon.rs By disabling these enzymes, DIMBOA could potentially make the insects more vulnerable to insecticides that are normally metabolized and detoxified by these pathways. ceon.rs This suggests a potential for synergistic activity, where the plant's natural defenses could augment the efficacy of applied chemical controls.
Summary of Interactions between DIMBOA and Agrochemicals
| Agrochemical Class | Specific Chemical | Interaction with DIMBOA | Outcome | Reference |
|---|---|---|---|---|
| Herbicide | Atrazine | DIMBOA acts as a catalyst for the non-enzymatic hydroxylation (detoxification) of atrazine. journals.co.za | Increased tolerance of maize to atrazine. tandfonline.com | journals.co.zatandfonline.com |
| Insecticide | Deltamethrin | DIMBOA reduced the median lethal dose of the insecticide. ceon.rs | Decreased efficiency of the insecticide against aphids. ceon.rs | ceon.rs |
| Insecticide | (General) | Inhibits detoxification enzymes (esterases, glutathione transferases) in aphids. ceon.rs | Potential to increase aphid susceptibility to certain chemical insecticides. ceon.rs | ceon.rs |
Q & A
Q. What methodologies are recommended for quantifying DIMBOA glucoside and its aglycone in plant tissues?
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound and its hydrolyzed form, DIMBOA. Protocols involve tissue homogenization in methanol/water, centrifugation, and separation using reverse-phase columns. Spectrophotometric methods, such as the Trinder glucose activity test, can indirectly measure glucose released after enzymatic hydrolysis of this compound, though calibration curves are essential for accuracy . Temporal dynamics (e.g., seedling age) significantly affect concentrations, requiring careful sampling intervals (e.g., 12–150 hours post-germination) .
Q. How does this compound contribute to plant defense mechanisms in maize and wheat?
this compound acts as a phytoanticipin, stored in vacuoles and hydrolyzed by β-glucosidases upon tissue damage to release toxic DIMBOA. This aglycone deters herbivores and pathogens. Experimental evidence shows maximum DIMBOA concentrations in maize shoots (12 mM) and roots (2 mM) during early seedling stages, correlating with β-glucosidase activity . Insect feeding assays demonstrate that induced methylation of this compound (e.g., to HDMBOA-Glc) enhances resistance to caterpillars but may favor aphid reproduction, highlighting context-dependent roles .
Q. What are the core biosynthetic genes involved in this compound production?
The pathway begins with indole-3-glycerol phosphate conversion to DIBOA via Bx1–Bx5 genes. In maize, Bx6 and Bx7 methylate DIBOA to form DIMBOA, which is glucosylated by Bx8/Bx9. Wheat follows a similar pathway, but gene clusters and regulatory elements differ. Transcriptional analyses reveal that core Bx genes (e.g., Bx1–Bx5) are co-expressed, while modifying genes (e.g., Bx6–Bx9) exhibit distinct expression patterns, complicating metabolic engineering efforts .
Advanced Research Questions
Q. How do β-glucosidase kinetics vary across plant species, and what implications does this have for DIMBOA release?
β-glucosidases in maize (Zea mays) show higher affinity for this compound (Km = 0.07 mM) compared to rye (Secale cereale), which prefers DIBOA glucoside (Km = 0.52 mM). Purification protocols involving cryoprecipitation, cation exchange chromatography, and gel filtration yield enzymes with negligible activity on non-target substrates like salicin . Species-specific enzyme specificity explains differential herbivore resistance and necessitates tailored assays when studying plant-microbe interactions.
Q. What experimental designs address contradictions in this compound’s role under biotic stress?
Contradictory findings (e.g., this compound enhancing caterpillar resistance but promoting aphid growth) arise from variable induction mechanisms. Controlled experiments should compare:
- Herbivore type : Chewing vs. piercing-sucking insects.
- Temporal factors : Pre- vs. post-induction metabolite profiling.
- Genetic backgrounds : Cultivars with silenced Bx genes or modified glucosidase activity. For example, wounding maize seedlings via apex removal did not induce DIMBOA, suggesting herbivore-specific elicitors .
Q. How do environmental and genetic factors influence this compound diversity in wheat rhizosphere?
Metabolic profiling of 15 wheat genotypes revealed significant variation in benzoxazinoid (BX) content, driven by genetic polymorphisms in Bx genes and environmental factors like soil microbiota. Root exudates contain 10–30% of total BXs, with this compound dominating. Sterile hydroponic systems vs. field soil comparisons can isolate genetic vs. microbial contributions .
Q. What computational tools predict this compound interactions with microbial enzymes?
Molecular docking simulations using crystal structures of β-glucosidases (e.g., maize BGLU1) and this compound can identify binding residues critical for hydrolysis. Co-expression network analysis (e.g., WGCNA) links Bx genes to specialized metabolic modules, though terminal modifying genes (e.g., Bx10–Bx14) often escape detection due to weak co-regulation .
Methodological Challenges & Solutions
Q. Why do some studies fail to detect free DIMBOA in plant extracts?
DIMBOA is unstable under ambient conditions and degrades rapidly unless extracts are concentrated and analyzed immediately. Protocols recommending acidified extraction buffers (pH 4.0) and LC-MS/MS improve detection limits .
Q. How can researchers standardize β-glucosidase activity assays across labs?
The International Union of Biochemistry (IUBMB) recommends using this compound as the primary substrate and reporting activity in nkat/mg protein. Inter-lab validation via shared reference enzymes (e.g., purified maize β-glucosidase) ensures reproducibility .
Data Contradictions & Synthesis
Q. Why do maize and wheat show opposing correlations between BX content and disease resistance?
In maize, high this compound correlates with resistance to Helminthosporium turcicum but not Colletotrichum graminicola. Wheat BXs inhibit Fusarium graminearum but exacerbate rust susceptibility. Pathogen lifestyle (biotroph vs. necrotroph) and infection site (leaves vs. roots) critically influence outcomes, requiring pathogen-specific experimental designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
